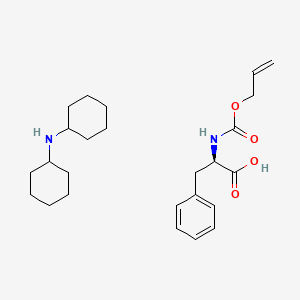

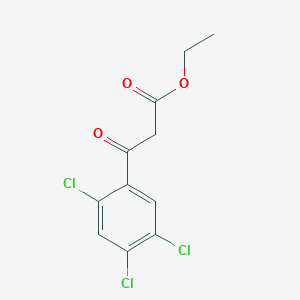

![molecular formula C16H10N4 B2418368 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile CAS No. 81874-54-6](/img/structure/B2418368.png)

6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-Cyano-2,2’: 6’,2"-terpyridine is a heterocyclic compound derived from terpyridine, featuring a cyano group at the 4’ position. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry .

Mechanism of Action

Target of Action

The primary targets of 4’-Cyano-2,2’ : 6’,2"-terpyridine are mitochondria . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of adenosine triphosphate (ATP). They also play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

4’-Cyano-2,2’ : 6’,2"-terpyridine interacts with its targets by disrupting the mitophagy-related protein expression . Mitophagy is a selective autophagic process involved in degrading dysfunctional mitochondria . The compound causes dissipation of the mitochondrial membrane potential, elevation of the calcium ion [Ca2+] and reactive oxygen species levels, promotion of mitochondrial DNA damage, and reduction in the ATP and mitochondrial respiratory chain levels .

Biochemical Pathways

The compound affects the mitophagy pathway . By disrupting the mitophagy-related protein expression, it leads to the degradation of dysfunctional mitochondria . This results in downstream effects such as the disruption of cellular energy production and potential induction of cell death .

Pharmacokinetics

The compound’s interaction with mitochondria suggests it is able to penetrate cellular membranes and reach intracellular targets

Result of Action

The molecular and cellular effects of 4’-Cyano-2,2’ : 6’,2"-terpyridine’s action include the disruption of mitochondrial function, leading to potential cell death . This is due to the compound’s effect on the mitophagy pathway and its resulting impact on cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-2,2’: 6’,2"-terpyridine typically involves the palladium-catalyzed cyanation of 4’-chloro-2,2’: 6’,2"-terpyridine . This reaction is carried out under mild conditions, ensuring the preservation of the cyano group. Another method involves the KF/alumina-catalyzed Michael addition of 4’-pyrrol-2-yl-2,2’: 6’,2"-terpyridine into acrylonitrile .

Industrial Production Methods: While specific industrial production methods for 4’-Cyano-2,2’: 6’,2"-terpyridine are not extensively documented, the scalability of the aforementioned synthetic routes suggests their potential for industrial application. The use of palladium-catalyzed reactions and Michael additions are well-established in industrial organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 4’-Cyano-2,2’: 6’,2"-terpyridine undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Coordination Reactions: It forms stable complexes with metal ions such as ruthenium and platinum.

Common Reagents and Conditions:

Palladium Catalysts: Used in cyanation reactions.

KF/Alumina: Used in Michael addition reactions.

Major Products:

Scientific Research Applications

4’-Cyano-2,2’: 6’,2"-terpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 4’-Chloro-2,2’: 6’,2"-terpyridine

- 4’-Phenyl-2,2’: 6’,2"-terpyridine

- 4’-Substituted-2,2’: 6’,2"-terpyridine derivatives (e.g., 4’-N-(2-Cyanoethyl)pyrrol-2-yl-2,2’: 6’,2"-terpyridine)

Uniqueness: 4’-Cyano-2,2’: 6’,2"-terpyridine is unique due to the presence of the cyano group, which significantly enhances its electron-withdrawing properties. This modification alters its redox and photophysical properties, making it distinct from other terpyridine derivatives .

Properties

IUPAC Name |

2,6-dipyridin-2-ylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4/c17-11-12-9-15(13-5-1-3-7-18-13)20-16(10-12)14-6-2-4-8-19-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALLUAMTZFFSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2418287.png)

![N-cyclohexyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2418288.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2418290.png)

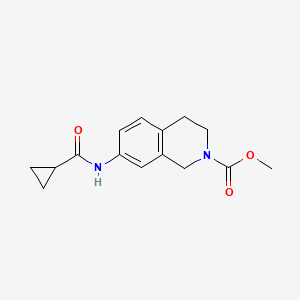

![2-{[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]sulfanyl}acetic acid](/img/structure/B2418291.png)

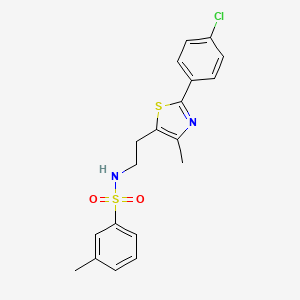

![1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2418293.png)

![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2418295.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2418304.png)

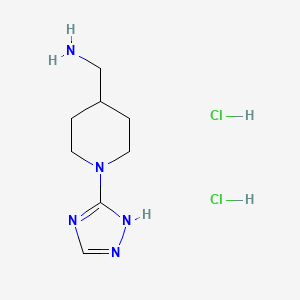

![N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride](/img/structure/B2418306.png)